2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
CAS No.: 18505-92-5
Cat. No.: VC3825745
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18505-92-5 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) |
| Standard InChI Key | NPEFMXMRSFIHKN-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)CC(=O)O |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 2-(2,3-dihydrobenzo[b][1, dioxin-2-yl)acetic acid consists of a 1,4-benzodioxin ring system, where two oxygen atoms are positioned at the 1- and 4-positions of a benzene ring. The acetic acid group is attached to the 2-position of the dihydrodioxin moiety, yielding the IUPAC name 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid . Key identifiers include:
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InChI:
InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) -
InChIKey:
NPEFMXMRSFIHKN-UHFFFAOYSA-N
The planar benzene ring and the non-planar dioxane ring create a rigid framework, influencing its reactivity and intermolecular interactions.
Synthesis and Manufacturing
Conventional Synthesis Routes
A widely reported synthesis begins with 2,3-dihydroxybenzoic acid (12), which undergoes esterification with methanol under acidic conditions to form methyl 2,3-dihydroxybenzoate (13). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate yields the cyclized ester 14. Hydrolysis of the ester group using lithium hydroxide produces the carboxylic acid intermediate, which is then converted to the target compound via amidation or further functionalization .
Key Reaction Steps:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.18 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | Room temperature, sealed | |
| Purity | ≥95% | |
| Melting Point | Not reported | – |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in biological assays . Stability studies indicate degradation under prolonged exposure to moisture, necessitating airtight storage .
Biological Applications
PARP1 Inhibition
Derivatives of 2-(2,3-dihydrobenzo[b][1, dioxin-2-yl)acetic acid have shown promise as PARP1 inhibitors, enzymes critical for DNA repair in cancer cells. In enzymatic assays, nitro-substituted analogs (15, 16) exhibited IC₅₀ values of <100 nM, comparable to FDA-approved inhibitors like olaparib . Structural modifications, such as introducing pyrimidinyl-piperazine groups, enhance binding affinity to the PARP1 active site .
Antimicrobial Activity
While direct evidence is lacking for the parent compound, structurally related 1,4-benzodioxane derivatives demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL . The acetic acid moiety may chelate metal ions essential for microbial growth, though further studies are needed .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the acetic acid and dioxane moieties could optimize PARP1 inhibition and reduce off-target effects.
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Green Synthesis: Adapting solar-driven or biocatalytic methods may enhance sustainability .
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Therapeutic Exploration: Preclinical studies are needed to evaluate pharmacokinetics and in vivo efficacy.
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